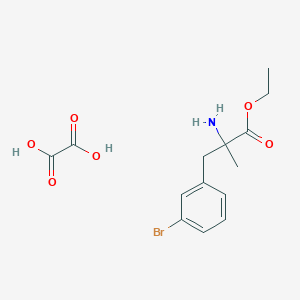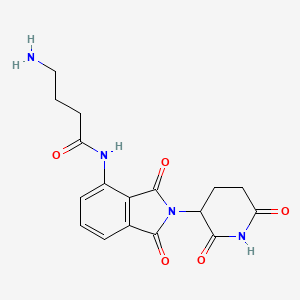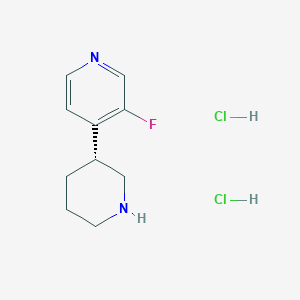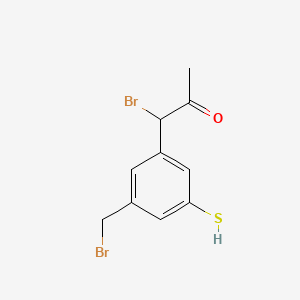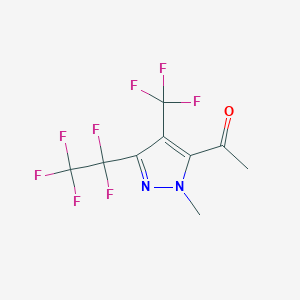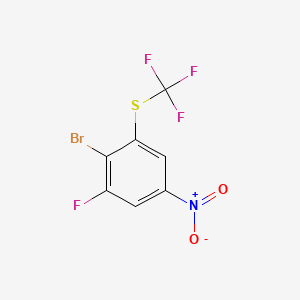
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrFNO2SF3. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Halogenation: The addition of bromine and fluorine atoms to the benzene ring.
Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are frequently employed .
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of electron-withdrawing groups like nitro and trifluoromethylthio enhances its reactivity, making it a potent intermediate in various reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro and fluorine groups, making it less reactive in certain reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the trifluoromethylthio group, which affects its overall reactivity and application.
1-Bromo-4-nitrobenzene: Lacks both the fluorine and trifluoromethylthio groups, limiting its use in specific synthetic applications.
The unique combination of substituents in this compound makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H2BrF4NO2S |
|---|---|
Molekulargewicht |
320.06 g/mol |
IUPAC-Name |
2-bromo-1-fluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H |
InChI-Schlüssel |
SMVZIINGUFPYRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Br)SC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


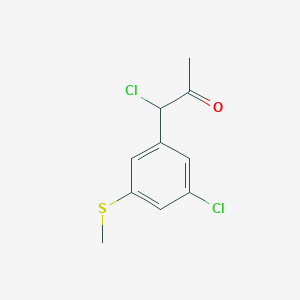

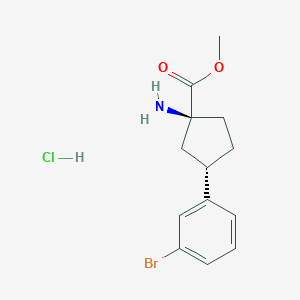
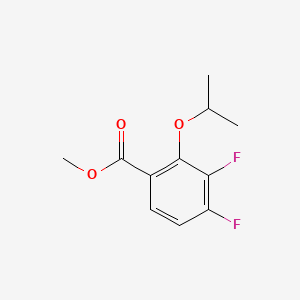
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
